molecular formula C2H8NO3P B1218256 (s)-1-Aminoethylphosphonic acid CAS No. 66068-76-6

(s)-1-Aminoethylphosphonic acid

Cat. No. B1218256
CAS RN: 66068-76-6
M. Wt: 125.06 g/mol
InChI Key: UIQSKEDQPSEGAU-REOHCLBHSA-N
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Description

Synthesis Analysis

The synthesis of aminophosphonic acids, including (S)-1-aminoethylphosphonic acid, has been explored through various methods. A notable approach involves the asymmetric synthesis of L-(1-aminoethyl)phosphonic acid via the asymmetric catalytic hydrogenation of N-[1-(dimethoxyphosphoryl)ethenyl]formamide, yielding the product with high enantiomeric excess using a rhodium catalyst and (+)-DIOP (Schöllkopf, U., Hoppe, I., & Thiele, A., 1985). This method highlights the potential for creating enantiomerically pure aminophosphonic acids, crucial for specific biological applications.

Molecular Structure Analysis

The molecular and crystal structures of α-aminophosphonic acids, including (S)-1-aminoethylphosphonic acid, reveal their hydrogen bonding properties. Single-crystal X-ray diffraction studies of these compounds have shown that they form strong O‒H···O hydrogen bonds in their crystal structures, often resulting in helix-like chain formations. These structural insights are vital for understanding the compounds' interactions in biological systems and their potential applications in medicinal chemistry (Bogomilova, A., Hägele, G., Troev, K., Wagner, E., & Günther, M., 2012).

Chemical Reactions and Properties

Aminophosphonic acids undergo various chemical reactions characteristic of both amino and phosphonic functional groups. Their reactivity has been exploited in synthesizing structurally diverse compounds, including derivatives with biological importance. The synthesis techniques vary from classical methods to more innovative approaches like solvent-free conditions, highlighting the versatility of these compounds in chemical synthesis (Bedolla-Medrano, M., Hernández-Fernández, E., & Ordóñez, M., 2014).

Physical Properties Analysis

The physical properties of aminophosphonic acids are significantly influenced by their molecular structure, particularly the presence of the phosphonic acid group. This group contributes to the acids' solubility in water and their overall stability, making them more resistant to hydrolytic degradation compared to their carboxylic acid counterparts. These properties are essential for their biological applications, as they ensure the compounds' persistence in the physiological environment.

Chemical Properties Analysis

The chemical properties of (S)-1-aminoethylphosphonic acid, like other aminophosphonic acids, include its ability to act as a transition state analogue in enzymatic reactions. This unique characteristic stems from the tetrahedral geometry of the phosphonic group, which can mimic the high-energy transition state of biochemical reactions, thereby inhibiting specific enzymes with high selectivity. This property has been leveraged in designing enzyme inhibitors and other biologically active compounds (Orsini, F., Sello, G., & Sisti, M., 2010).

Scientific Research Applications

Medicinal Chemistry Applications

  • Broad Biological Activity : Aminophosphonic acids, including (S)-1-aminoethylphosphonic acid, are acknowledged for their ability to influence physiological and pathological processes in medicine and agrochemistry. They function mainly as enzyme inhibitors, particularly in the inhibition of different classes and origins of enzymes (Mucha, Kafarski, & Berlicki, 2011).

  • Antibacterial Properties : The compound alaphosphin, which includes (S)-1-aminoethylphosphonic acid, selectively inhibits peptidoglycan biosynthesis in bacteria. It demonstrates effectiveness against both gram-negative and gram-positive bacteria, acting through mechanisms involving active transport, peptidase cleavage, and inactivation of enzymes like alanine racemase (Atherton et al., 1979).

Structural Chemistry and Enzyme Interaction

  • Stable External Aldimine Formation : (R)-1-Aminoethylphosphonic acid forms a stable external aldimine with the pyridoxal 5‘-phosphate (PLP) cofactor in alanine racemase, an enzyme critical in bacterial cell wall synthesis. This interaction is a basis for its antibacterial activity (Stamper, Morollo, & Ringe, 1998).

Biochemical Synthesis and Applications

  • Synthesis of Optically Active Forms : The synthesis of 1-aminoalkylphosphonic acids, including (S)-1-aminoethylphosphonic acid, is significant due to their role as substrates or inhibitors in amino acid metabolism. These compounds have been shown to repress bacterial growth, with specific activities dependent on their absolute configuration (Dhawan & Redmore, 1987).

  • Enzyme Inhibition in Bacterial Cell Wall Biosynthesis : Phosphonopeptides based on aminomethylphosphonic acid, structurally similar to (S)-1-aminoethylphosphonic acid, display antibacterial activity by inhibiting critical enzymes in bacterial cell wall biosynthesis (Atherton et al., 1982).

Environmental and Biological Applications

  • Biodegradation Pathway Identification : Research on Sinorhizobium meliloti 1021 indicates a novel pathway for degrading 2-aminoethylphosphonate, a related compound, suggesting broader environmental implications in the phosphorus cycle (Borisova et al., 2011).

  • Microbial Metabolism of Phosphonates : Organophosphonates, including 2-aminoethylphosphonic acid, play a significant role in the microbial metabolism within the phosphorus cycle. They are considered ancient molecules that have adapted to contemporary biogenic processes (McGrath, Chin, & Quinn, 2013).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and safety precautions.


Future Directions

This involves identifying areas of ongoing research or potential applications of the compound. It could include new synthesis methods, novel applications, or theoretical studies.


properties

IUPAC Name

[(1S)-1-aminoethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQSKEDQPSEGAU-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299163
Record name (S)-(1-Aminoethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-1-Aminoethylphosphonic acid

CAS RN

66068-76-6
Record name (S)-(1-Aminoethyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66068-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminoethylphosphonic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066068766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(1-Aminoethyl)phosphonic acid
Source EPA DSSTox
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Record name (S)-(+)-(1-Aminoethyl)phosphonic acid
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Record name 1-AMINOETHYLPHOSPHONIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV7Y1B14AP
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
B Dhawan, D Redmore - Phosphorus and sulfur and the related …, 1987 - Taylor & Francis
Aminoalkylphosphonic acids 1 as analogs of 1-amino-carboxylic acids are important because of their potential biological activity. These act as substrates or inhibitors of enzymes …
Number of citations: 142 www.tandfonline.com
O Ploux, O Breyne, S Carillon… - European journal of …, 1999 - Wiley Online Library
8‐Amino‐7‐oxopelargonate synthase catalyzes the first committed step of biotin biosynthesis in micro‐organisms and plants. Because inhibitors of this pathway might lead to …
Number of citations: 45 febs.onlinelibrary.wiley.com
JC Errey, JS Blanchard - Biochemistry, 2006 - ACS Publications
Phosphorus is an essential nutrient for all living organisms. Under conditions of inorganic phosphate starvation, genes from the Pho regulon are induced, allowing microorganisms to …
Number of citations: 47 pubs.acs.org
YP Chang, MJ Tseng, YH Chu - Analytical biochemistry, 2006 - Elsevier
VanX, ad,d-dipeptidase, is one of five gene products responsible for vancomycin resistance in pathogenic bacteria and is an attractive drug target in circumventing clinical drug …
Number of citations: 11 www.sciencedirect.com
SH Kim - Journal of Nutrition and Health, 1971 - koreascience.kr
Since ${\beta}-aminoethylphosphonic $ acid was discovered in the living organism, the biosynthesis and biological function of aminophosphonic acids have been extensively studied. …
Number of citations: 0 koreascience.kr
M Carraro, L Sandei, A Sartorel, G Scorrano… - Organic …, 2006 - ACS Publications
Organic−inorganic hybrids synthesized from lacunary polyoxotungstates (POMs) have been screened as oxidation catalysts with H 2 O 2 under MW irradiation. Yields up to 99% have …
Number of citations: 124 pubs.acs.org
M Carraro, G Modugno, A Sartorel, G Scorrano… - 2009 - Wiley Online Library
Divacant Keggin‐type polyoxotungstates [γ‐XW 10 O 36 ] 8– with X = Si or Ge, were functionalized with chiral phosphoryl groups. The hybrid compounds [(R*PO) 2 (γ‐XW 10 O 36 )] 4– …
GP Horsman, DL Zechel - Chemical reviews, 2017 - ACS Publications
Organophosphonic acids are unique as natural products in terms of stability and mimicry. The C–P bond that defines these compounds resists hydrolytic cleavage, while the phosphonyl …
Number of citations: 410 pubs.acs.org
J Zhang, S Deo, MJ Janik… - Journal of the American …, 2020 - ACS Publications
The development of separate levers for controlling the bonding strength of different reactive species on catalyst surfaces is challenging but essential for the design of highly active and …
Number of citations: 42 pubs.acs.org
J Fu, C Liu, L Li, J Liu, Y Tie, X Wen… - … Journal of Food …, 2022 - Wiley Online Library
Weak acids inhibit the growth of probiotics, such as Saccharomyces boulardii. We explored the tolerance of S. boulardii to different weak acids. S. boulardii had better fermentation …
Number of citations: 2 ifst.onlinelibrary.wiley.com

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